molecular formula C17H16N2O2S B2506691 N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide CAS No. 1385452-79-8

N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide

Cat. No. B2506691
CAS RN: 1385452-79-8
M. Wt: 312.39
InChI Key: ZXZVXDMZVZSKFG-UHFFFAOYSA-N
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Description

The compound "N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide" is a heterocyclic amide derivative that has not been directly described in the provided papers. However, similar compounds with cyanoacetamide moieties and heterocyclic structures have been synthesized and studied for their potential biological activities, including antitumor, antioxidant, and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of cyanoacetamide derivatives with various reagents to form heterocyclic structures such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These reactions often proceed via regioselective attacks and/or cyclization, with some employing one-pot reactions under mild conditions for convenience and high yield . For example, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives can lead to the formation of N-cyanothiophen-2-yl acetamides .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Crystallographic studies reveal the conformation of rings and the planarity of certain moieties within the molecules . Computational methods like density functional theory (DFT) are also used to investigate the electronic properties and predict the reactivity of these molecules .

Chemical Reactions Analysis

The cyanoacetamide moiety in these compounds is highly reactive, allowing for further chemical transformations. The reactivity patterns include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions, leading to a diverse array of synthesized products . These reactions are influenced by the nature of the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of various functional groups such as cyano, amide, and heterocyclic rings contributes to their reactivity and potential biological activity. The compounds exhibit a range of interactions, including hydrogen bonding, stacking, and halogen bonding, which can be quantitatively analyzed using Hirshfeld surface analysis . Theoretical calculations provide insights into the electrophilic and nucleophilic nature of these molecules, as well as their thermodynamic properties .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Studies have shown the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. These compounds, including derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, exhibit promising in vitro antibacterial and antifungal activities. Such research highlights the compound's potential in developing new antimicrobial agents (Darwish et al., 2014).

Antitumor Activities

Another aspect of research focuses on synthesizing different heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, from similar precursors. These studies explore the compounds' antitumor activities, revealing high inhibitory effects on various human cancer cell lines. The simplicity of the synthetic procedures and the compounds' diversity highlight their significance for further biological investigations (Shams et al., 2010).

Optical Properties and Applications

Research into the optical properties of 2-functionally substituted thieno[3,2-c]quinolines and 4H-thieno[3,2-c]chromenes, derived from similar chemical structures, has shown moderate to high fluorescence quantum yields. These findings suggest potential applications in invisible ink dyes and other areas requiring specific optical characteristics (Bogza et al., 2018).

Transamination and Molecular Structure Studies

The transamination of cyanothioacetamide with morpholine, leading to compounds with specific molecular and crystal structures, represents another research dimension. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in synthesizing more complex heterocyclic compounds (Dyachenko et al., 2012).

properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c18-10-15(13-6-8-22-11-13)19-17(20)9-12-5-7-21-16-4-2-1-3-14(12)16/h1-4,6,8,11-12,15H,5,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZVXDMZVZSKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC(=O)NC(C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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